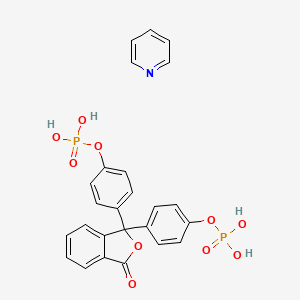

Phenolphthalein diphosphate pyridine salt

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[4-[3-oxo-1-(4-phosphonooxyphenyl)-2-benzofuran-1-yl]phenyl] dihydrogen phosphate;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2.C5H5N/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;1-2-4-6-5-3-1/h1-12H,(H2,22,23,24)(H2,25,26,27);1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXHFBVMRQOQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584962 | |

| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267240-23-3 | |

| Record name | (3-Oxo-1,3-dihydro-2-benzofuran-1,1-diyl)di(4,1-phenylene) bis[dihydrogen (phosphate)]--pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Quinonoid Theory:this Theory Posits That an Acid Base Indicator Exists As an Equilibrium Mixture of at Least Two Tautomeric Forms, Typically a Benzenoid Form and a Quinonoid Form.saudijournals.comthese Two Forms Possess Different Colors, and the Change in Ph Shifts the Equilibrium from One Form to the Other.

Acidic/Neutral Medium (pH < 8.5) : Phenolphthalein (B1677637) exists predominantly in its benzenoid lactone form, which is colorless. britannica.com

Alkaline Medium (pH > 9.0) : In the presence of a base, the lactone ring opens, and the molecule rearranges into a quinonoid structure. This new form has a highly conjugated system of double bonds, which is responsible for its ability to absorb light in the visible spectrum, resulting in a vibrant pink or red color. saudijournals.combritannica.com

Ostwald S Theory:this Theory Treats Acid Base Indicators As Weak Acids or Weak Bases Where the Undissociated Molecule Has a Different Color Than Its Corresponding Ion.saudijournals.comfor Phenolphthalein, a Weak Acid Represented As Hin , the Equilibrium in Solution Is:

Studies on Pyridine-Based Organic Salts and their Reactivity

Pyridine-based organic salts, or pyridinium (B92312) salts, are a versatile class of compounds with wide-ranging applications in organic synthesis. researchgate.net Their reactivity stems from the electron-attracting nature of the positively charged nitrogen atom, which influences the pyridine (B92270) ring and any N-substituents. researchgate.net

Synthesis and General Reactivity: Pyridinium salts are typically prepared through the quaternization of pyridine with an organic halide, a reaction where primary halides are generally more reactive than secondary or tertiary ones. acs.org

Recent advancements have focused on N-functionalized pyridinium salts, which serve as valuable radical precursors and pyridine surrogates. acs.orgnih.gov These salts enhance both reactivity and selectivity in synthetically important reactions, often under mild, acid-free conditions. acs.orgnih.gov This is particularly useful for achieving site-selective C-H functionalization at the C2 and C4 positions of the pyridine ring, a long-standing challenge in organic synthesis. acs.orgnih.gov

Key Reactivity Patterns of Pyridinium Salts

| Reaction Type | Description | Conditions | Reference |

|---|---|---|---|

| Minisci-type Reactions | Radical-mediated C-H functionalization of the pyridine ring. N-functionalized salts allow for high regiocontrol without strong acids. | Visible light, photocatalyst-free (via EDA complex) | acs.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Pyridinium ylides, generated in situ from the salts in the presence of a base, react with electron-deficient alkenes to form indolizine (B1195054) derivatives. | Base (e.g., triethylamine) | researchgate.net |

| Cross-Coupling Reactions | N-oxides of pyridine can undergo C-H/C-H cross-coupling, providing an alternative route to functionalized pyridines. | Transition-metal-free | researchgate.net |

| Nucleophilic Substitution | The pyridinium moiety can act as a good leaving group in substitution reactions, for example, in the conversion of acetophenonyl pyridinium salts to benzoates. | Base | researchgate.net |

This table is interactive. Click on the headers to sort.

The ability of pyridinium salts to form EDA complexes with suitable electron donors opens up new reaction pathways under photocatalyst-free conditions, further expanding their synthetic utility. acs.orgnih.gov This reactivity makes them crucial intermediates in the synthesis of natural products, bioactive pharmaceuticals, and materials. researchgate.net

Mechanism of Enzymatic Interaction and Chromogenic Response

Hydrolysis Mechanism by Phosphatase Enzymes

Phenolphthalein (B1677637) diphosphate (B83284) serves as an effective chromogenic substrate for various phosphatase enzymes, including both acid and alkaline phosphatases. sserc.org.ukpatsnap.commystrica.com These enzymes catalyze the hydrolysis of phosphate (B84403) esters, cleaving the phosphate groups from the phenolphthalein molecule. sserc.org.ukmystrica.comgbiosciences.com The fundamental reaction involves the enzymatic removal of the two phosphate groups from the phenolphthalein diphosphate molecule, yielding free phenolphthalein and inorganic phosphate. sserc.org.ukmystrica.com

The enzymatic hydrolysis of phenolphthalein diphosphate to phenolphthalein and orthophosphate can proceed through an intermediate, phenolphthalein monophosphate. nih.gov This indicates a stepwise removal of the phosphate groups by the phosphatase enzyme. Initially, the enzyme cleaves one phosphate group to form the monophosphate intermediate, which is then further hydrolyzed to release the second phosphate group and the final phenolphthalein product. nih.gov Phosphatases are hydrolytic enzymes that, in this context, break the ester bond between the phenolphthalein molecule and the phosphate groups. mystrica.com The pyridine (B92270) component of the salt is a feature of its synthesis and formulation, while the core enzymatic interaction focuses on the diphosphate ester portion of the molecule. chemicalbook.comchemwhat.com

The reaction can be summarized as: Phenolphthalein Diphosphate + 2H₂O --(Phosphatase)--> Phenolphthalein + 2H₃PO₄

Spectrophotometric Detection Principle of Released Phenolphthalein

The phenolphthalein released upon enzymatic hydrolysis is colorless in acidic and neutral solutions. sserc.org.ukwikipedia.org To generate a measurable signal, the pH of the solution is raised to an alkaline range (typically above pH 8.3). wikipedia.orgresearchgate.net In this basic environment, the phenolphthalein molecule undergoes deprotonation and its structure changes to a form that exhibits a vibrant pink or fuchsia color. wikipedia.org

This colored product can be quantitatively measured using a spectrophotometer. patsnap.comresearchgate.net The intensity of the pink color is directly proportional to the concentration of phenolphthalein released, which in turn corresponds to the activity of the phosphatase enzyme. gbiosciences.comresearchgate.net The colored form of phenolphthalein has a characteristic absorbance maximum, which is widely reported to be approximately 553 nm. researchgate.netvaia.com By measuring the absorbance at this wavelength, the rate of the enzymatic reaction can be determined. ccri.edu Discontinuous assays often involve stopping the reaction at specific time points by adding a strong alkali, which simultaneously halts enzyme activity and develops the color for measurement. sserc.org.ukmystrica.com

| Parameter | Value |

| Substrate | Phenolphthalein diphosphate |

| Enzyme | Phosphatase (Acid or Alkaline) |

| Product (Initial) | Phenolphthalein (colorless) |

| Detection Principle | Colorimetry / Spectrophotometry |

| Wavelength of Max. Absorbance (λmax) | ~553 nm researchgate.netvaia.com |

| Final Product (Colored) | Deprotonated Phenolphthalein (Pink/Fuchsia) |

Structural Basis for Chromogenic Properties in Analytical Detection

The color change of phenolphthalein, the reporter molecule in this assay, is a direct result of significant pH-induced structural rearrangements. wikipedia.org In its colorless form, prevalent at acidic or neutral pH, the phenolphthalein molecule exists as a lactone. wikipedia.org This structure features a central sp³-hybridized carbon atom, which isolates the three aromatic rings from each other, preventing the formation of an extended conjugated system of pi electrons. wikipedia.org Without this extended conjugation, the molecule does not absorb light in the visible spectrum, and thus appears colorless. wikipedia.org

When the pH is increased to an alkaline level (typically pH 8.3–10), the molecule undergoes deprotonation of two hydroxyl groups. wikipedia.orgresearchgate.net This process is accompanied by the cleavage of the lactone ring and a change in the hybridization of the central carbon atom to sp². researchgate.net The result is a planar structure with a quinoid group. researchgate.net This new configuration creates an extensive system of conjugated double bonds across the entire molecule, linking the three aromatic rings. wikipedia.orgresearchgate.net This extended π-electron system is a chromophore that can absorb photons of visible light; specifically, it absorbs light in the green region of the spectrum, causing the solution to appear pink or fuchsia to the human eye. wikipedia.orgvaia.com This distinct structural transition from a non-conjugated lactone to a highly conjugated quinoid form is the fundamental reason for its use as a visual and spectrophotometric indicator. wikipedia.org

| Molecular Form | pH Range | Conjugation | Appearance |

| Lactone Form (H₂In) | < 8.3 | Isolated π-systems | Colorless wikipedia.orgresearchgate.net |

| Quinoid Form (In²⁻) | 8.3 - 10.0 | Extended conjugation | Pink/Fuchsia wikipedia.orgresearchgate.net |

| In(OH)³⁻ Form | > 13 | Conjugation disrupted | Colorless wikipedia.org |

Role of pH Environment in Signal Generation

The pH of the environment is a critical parameter that governs two distinct aspects of the assay: enzymatic activity and signal generation.

First, phosphatase enzymes exhibit optimal activity within specific pH ranges. Acid phosphatases, as their name suggests, function best in an acidic environment, typically with a pH optimum around 4.8 to 6.0. mystrica.comnih.govsigmaaldrich.com Conversely, alkaline phosphatases show maximum catalytic activity in basic conditions, often with a pH optimum between 8.6 and 10.4. gbiosciences.compsu.edu Therefore, the initial enzymatic incubation must be performed in a buffer solution that maintains the optimal pH for the specific phosphatase being assayed to ensure a maximal rate of hydrolysis. sigmaaldrich.compsu.edu

Second, the generation of the chromogenic signal is entirely dependent on pH. wikipedia.org The phenolphthalein product released by the enzyme is colorless at the acidic or neutral pH required for the enzymatic reaction. sserc.org.uk To visualize and quantify the reaction, the pH must be shifted to a sufficiently alkaline range (pH > 8.3) where the phenolphthalein molecule converts to its colored quinoid form. researchgate.net This is often achieved by adding a stop solution, such as sodium carbonate or sodium hydroxide (B78521), which raises the pH, thereby halting the enzyme's activity by denaturing it and simultaneously developing the pink color for measurement. sserc.org.ukmystrica.com Thus, a carefully controlled pH environment is essential for both the reaction and its subsequent detection.

Applications in Biochemical and Analytical Research

Quantitative Determination of Phosphatase Activity in Research Samples

The measurement of phosphatase activity is fundamental in many areas of biological research. Phenolphthalein (B1677637) diphosphate (B83284) is a valuable substrate for this purpose, particularly for assays involving alkaline and acid phosphatases. patsnap.com When the phosphate (B84403) groups are enzymatically removed from the phenolphthalein diphosphate molecule, the resulting phenolphthalein can be detected colorimetrically, providing a quantitative measure of enzyme activity. patsnap.com

The primary methodology for measuring phosphatase activity using phenolphthalein diphosphate is the colorimetric assay. This method is a cornerstone for studying enzyme kinetics and inhibition. thermofisher.com The assay's principle is straightforward: the phosphatase enzyme catalyzes the hydrolysis of the colorless phenolphthalein diphosphate substrate, releasing phenolphthalein and inorganic phosphate. northwestern.edu

The reaction is typically performed at an optimal pH for the specific phosphatase being studied (e.g., acidic conditions for acid phosphatases, alkaline for alkaline phosphatases). colby.edu After a set incubation period, the reaction is stopped, often by adding a strong alkali like sodium hydroxide (B78521) (NaOH). columbia.edu This has the dual effect of halting enzyme activity and shifting the pH to the alkaline range, where the liberated phenolphthalein turns a vibrant pink or purple color. columbia.eduispub.com

The intensity of the resulting color is directly proportional to the amount of phenolphthalein produced, which in turn corresponds to the activity of the phosphatase enzyme. This color intensity is measured using a spectrophotometer at a specific wavelength (typically around 550 nm for phenolphthalein). By comparing the absorbance of the sample to a standard curve prepared with known concentrations of phenolphthalein, the enzyme activity can be accurately quantified. researchgate.net Enzyme activity is generally expressed in units representing the amount of substrate converted or product formed per unit of time. thermofisher.com

Table 1: General Protocol for Phosphatase Activity Assay

| Step | Procedure | Purpose |

|---|---|---|

| 1. Reagent Preparation | Prepare a buffered solution at the optimal pH for the enzyme. Prepare a stock solution of Phenolphthalein Diphosphate Pyridine (B92270) Salt. | Ensure optimal reaction conditions and substrate availability. sigmaaldrich.com |

| 2. Reaction Initiation | Add the enzyme sample to the buffered substrate solution and incubate at a controlled temperature (e.g., 37°C). | Start the enzymatic hydrolysis of the substrate. youtube.com |

| 3. Reaction Termination | Add a strong alkali (e.g., Sodium Hydroxide) after a specific time interval. | Stop the enzyme reaction and develop the color of the free phenolphthalein. columbia.edu |

| 4. Measurement | Measure the absorbance of the solution using a spectrophotometer at ~550 nm. | Quantify the amount of phenolphthalein released, which correlates with enzyme activity. |

| 5. Quantification | Calculate enzyme activity by comparing the sample's absorbance to a standard curve. | Determine the precise rate of the enzymatic reaction. columbia.edu |

Understanding the kinetic properties of an enzyme, such as its affinity for a substrate (Kₘ) and its maximum reaction rate (Vₘₐₓ), is essential for characterizing its function. colby.edu The phenolphthalein diphosphate assay is well-suited for these investigations.

To determine the Michaelis-Menten constant (Kₘ) and Vₘₐₓ, a series of assays are performed where the concentration of the phenolphthalein diphosphate substrate is varied while keeping the enzyme concentration constant. colby.edu The initial reaction velocity (v) is measured for each substrate concentration. The Kₘ value, which represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, is an indicator of the enzyme's affinity for the substrate; a lower Kₘ suggests a higher affinity. colby.edu The data can be plotted on a graph of reaction rate versus substrate concentration, which typically yields a hyperbolic curve from which Kₘ and Vₘₐₓ can be estimated. frontiersin.org

Table 2: Example Data for Enzyme Kinetic Analysis

| Phenolphthalein Diphosphate Concentration (mM) | Initial Reaction Velocity (Absorbance units/min) |

|---|---|

| 0.1 | 0.050 |

| 0.2 | 0.083 |

| 0.4 | 0.125 |

| 0.8 | 0.167 |

| 1.6 | 0.200 |

| 3.2 | 0.222 |

This table contains illustrative data for demonstrating the principles of enzyme kinetic studies.

The discovery of enzyme inhibitors is a critical aspect of drug development and biochemical research. nih.gov The colorimetric assay using phenolphthalein diphosphate can be readily adapted for high-throughput screening (HTS) of potential phosphatase inhibitors. frontiersin.orgresearchgate.net

In this application, the enzymatic reaction is carried out in the presence and absence of a test compound. nih.gov If the compound is an inhibitor, it will interfere with the enzyme's ability to hydrolyze the phenolphthalein diphosphate substrate, resulting in a reduced rate of color formation. The percentage of inhibition can be calculated by comparing the reaction rate with the inhibitor to the rate of a control reaction without the inhibitor. researchgate.net This method allows for the rapid screening of large libraries of compounds to identify potential new drugs or research tools. nih.govfrontiersin.org

Table 3: Illustrative Data for an Enzyme Inhibitor Screening Assay

| Test Compound | Enzyme Activity (Absorbance units/min) | % Inhibition |

|---|---|---|

| Control (No Inhibitor) | 0.250 | 0% |

| Compound A | 0.245 | 2% |

| Compound B | 0.030 | 88% |

| Compound C | 0.130 | 48% |

This table provides a simplified example of how inhibitor screening data might be presented. A significant decrease in enzyme activity, as seen with Compound B, indicates a potential inhibitor.

Analytical Techniques in Forensic Science

Phenolphthalein and its derivatives are important reagents in forensic science. nih.gov Specifically, phenolphthalein diphosphate is a key component in the presumptive test for semen, known as the acid phosphatase (AP) test. project39a.comijraset.com

The acid phosphatase test is a widely used presumptive method for identifying seminal fluid on evidence from crime scenes. project39a.comnyc.gov This is because the prostate gland secretes acid phosphatase into seminal fluid at concentrations up to 400 times greater than those found in any other bodily fluid. ijraset.com

The test methodology involves extracting a portion of a suspected stain onto a piece of filter paper or applying the reagents directly to the stain. nyc.gov A reagent solution containing phenolphthalein diphosphate (often referred to as sodium thymolphthalein (B86794) monophosphate in some literature, which functions similarly) in an acidic buffer is applied to the sample. northwestern.edu The high concentration of acid phosphatase in semen rapidly hydrolyzes the phosphate ester, liberating the phenolphthalein (or thymolphthalein) molecule. northwestern.eduijraset.com Subsequently, the addition of an alkaline solution, such as sodium carbonate, causes an immediate and intense purple color to develop if acid phosphatase is present at high levels. ispub.comproject39a.com A reaction time of less than 30 seconds is considered a strong indication of the presence of semen. ijraset.com

The acid phosphatase test is considered a presumptive test, meaning it provides a strong indication but is not conclusive proof of the presence of semen. project39a.com While the test is highly sensitive, the specificity can be a concern as acid phosphatase is also found in other biological materials, though in much lower concentrations. ijraset.com

Potential sources of false positives include vaginal secretions, some vegetable juices (like cauliflower), and fungi. ijraset.com However, the speed and intensity of the color change are critical for interpretation. Seminal stains produce a rapid and intense purple color, whereas other substances typically yield a weaker and slower reaction. ijraset.comnorthwestern.edu For instance, studies have shown that while various bodily fluids might contain acid phosphatase, the activity in semen is significantly higher, minimizing the chance of a false positive when the reaction time is considered. project39a.comnorthwestern.edu Due to these potential interferences, a positive result from the acid phosphatase test should always be followed by confirmatory tests, such as microscopic identification of spermatozoa or detection of prostate-specific antigen (PSA). project39a.com

Table 4: Reactivity of Various Substances in the Acid Phosphatase Test

| Substance | Typical Reaction Time | Color Intensity | Classification |

|---|---|---|---|

| Seminal Fluid | < 30 seconds | Strong, Intense Purple | Strong Positive ijraset.com |

| Vaginal Secretions | Slow | Weak | Weak Positive / Potential Interference ijraset.com |

| Cauliflower Juice | Slow | Weak | Weak Positive / Potential Interference ijraset.com |

| Human Blood | Negative to very weak | None to very faint | Generally Negative project39a.com |

| Saliva | Negative to very weak | None to very faint | Generally Negative northwestern.edu |

Histological Staining Methodologies

In histology, the compound is utilized as a substrate to detect and visualize the activity of phosphatase enzymes within tissue sections. The enzymatic reaction yields a colored product at the site of enzyme activity, allowing for precise localization.

Phenolphthalein diphosphate is employed as a chromogenic substrate for both acid and alkaline phosphatases, enzymes that are present in various cell types and tissues. sigmaaldrich.com The fundamental principle of this staining method involves the enzymatic cleavage of phosphate groups from the phenolphthalein diphosphate molecule by endogenous phosphatases in the tissue sample. This reaction releases free phenolphthalein. In a subsequent step, the staining protocol introduces an alkaline solution, which causes the liberated phenolphthalein to turn a vibrant pink or red color. This colored precipitate is deposited at the site of enzyme activity, thereby marking the location of the phosphatases and enabling the visualization of specific cellular structures or cell populations where these enzymes are abundant.

Achieving reliable and reproducible results in histological staining requires careful optimization of the protocol. numberanalytics.combiocompare.com For methods using phenolphthalein diphosphate, several parameters are critical. The choice of fixative and the duration of fixation can significantly impact enzyme activity and tissue morphology. nih.gov Insufficient or excessive fixation may either destroy the target enzyme or mask its active site. nih.gov The concentration of the phenolphthalein diphosphate substrate, the pH of the incubation buffer, and the incubation time and temperature must be fine-tuned to ensure optimal enzyme kinetics and prevent non-specific staining. researchgate.net Furthermore, the selection of appropriate buffers and blocking agents can minimize background noise and enhance the signal-to-noise ratio. biocompare.comoni.bio

Table 1: Key Parameters for Optimizing Histological Staining Protocols

| Parameter | Description | Rationale for Optimization |

|---|---|---|

| Fixation | The process of preserving tissue using chemicals like formaldehyde (B43269) or ethanol. numberanalytics.com | To preserve tissue morphology and enzyme activity. The type of fixative and duration must be tested for each tissue and target enzyme. nih.gov |

| Substrate Concentration | The amount of phenolphthalein diphosphate in the incubation solution. | The optimal concentration ensures maximum reaction rate without leading to substrate inhibition or high background. researchgate.net |

| Buffer pH | The pH of the solution in which the enzymatic reaction occurs. | Phosphatases have optimal pH ranges (acidic for acid phosphatase, alkaline for alkaline phosphatase). The final color development of phenolphthalein also requires a specific alkaline pH. |

| Incubation Time & Temperature | The duration and temperature at which the tissue is exposed to the substrate. | These factors control the extent of the enzymatic reaction. Optimization is needed to produce a strong signal without allowing the product to diffuse away from the reaction site. oni.bio |

| Blocking Agents | Solutions like goat serum or casein used to block non-specific binding sites. biocompare.com | Reduces background staining by preventing the substrate or other reagents from binding non-specifically to tissue components. nih.gov |

Advanced Research Applications

Beyond standard histological staining, phenolphthalein diphosphate and its derivative, phenolphthalein, are utilized in more specialized research areas, including biophysical studies of membranes and analytical assays in food science.

The product of the enzymatic reaction, phenolphthalein, has proven to be a useful tool for investigating the properties of lipid bilayers, which are the fundamental structures of cellular membranes. patsnap.com Due to its amphiphilic nature, phenolphthalein can integrate into the lipid bilayer; its non-polar regions insert into the hydrophobic core, while its polar groups interact with the hydrophilic head groups. patsnap.com The key advantage of using phenolphthalein is its pH-sensitive color change. This property allows researchers to probe local pH changes at the membrane surface or within the bilayer itself, which can signify alterations in membrane structure or function induced by drugs or other molecules. patsnap.com While other fluorescent probes like Laurdan and di-4-ANEPPDHQ are also used to study membrane properties such as lipid packing and order, phenolphthalein offers a distinct, colorimetric method based on pH sensitivity. nih.govresearchgate.net

Table 2: Comparison of Probes in Lipid Membrane Studies

| Probe | Principle of Action | Information Gained |

|---|---|---|

| Phenolphthalein | Color change based on local pH. patsnap.com | Local pH changes, drug-membrane interactions. patsnap.com |

| Laurdan | Emission spectrum shifts based on membrane polarity/water content. nih.gov | Lipid packing, membrane fluidity, lipid order. nih.gov |

| di-4-ANEPPDHQ | Emission spectrum shifts based on lipid environment and membrane potential. researchgate.net | Membrane order, lipid phase, cholesterol-rich domains. researchgate.net |

Enzymatic analysis is a cornerstone of food quality control, providing specific and reliable measurements of various components like sugars, acids, and enzymes. r-biopharm.comkemitekskimya.com.tr Phenolphthalein diphosphate is particularly useful as a substrate for detecting phosphatase activity in food products. A classic example is the testing of milk pasteurization. Alkaline phosphatase is an enzyme naturally present in raw milk that is destroyed by proper pasteurization. By incubating a milk sample with phenolphthalein diphosphate under alkaline conditions, the presence of active alkaline phosphatase (indicating incomplete pasteurization) will cause the release of phenolphthalein and the development of a pink color. This provides a rapid and simple method for quality assurance. The high specificity of enzyme reactions allows for accurate analysis even in complex food matrices. kemitekskimya.com.tr This principle can be extended to detect other hydrolytic enzymes in various food and beverage products. mdpi.com

Table 3: Enzyme Detection in Food Analysis using Chromogenic Substrates

| Target Enzyme | Food Matrix | Principle of Detection |

|---|---|---|

| Alkaline Phosphatase | Milk, Dairy Products | Substrate (e.g., phenolphthalein diphosphate) is hydrolyzed by the enzyme, releasing a chromophore that produces a visible color, indicating insufficient pasteurization. |

| Peroxidase | Vegetables | In the presence of a substrate and hydrogen peroxide, the enzyme produces a colored product, indicating blanching effectiveness. |

| Lipase | Fats, Oils, Fish | The release of fatty acids from a substrate can be detected by a pH indicator like phenolphthalein during titration. mdpi.com |

While not directly involved in the physical separation of nucleic acids, the principle of using pH indicators like phenolphthalein is relevant to certain purification protocols. google.com Specifically, in the alkaline lysis method for plasmid DNA extraction from bacteria, precise pH control is critical. This procedure involves lysing the bacterial cells in a highly alkaline solution (containing NaOH) to denature chromosomal and plasmid DNA, followed by neutralization with an acidic solution. nih.gov During neutralization, the smaller plasmid DNA renatures correctly while the larger, tangled chromosomal DNA precipitates. nih.gov To improve the reliability and visual feedback of this process, colored buffers containing pH indicators have been developed. google.com A buffer containing an indicator like phenolphthalein would be colorless at the neutral pH of the initial cell suspension, turn pink/purple upon addition of the alkaline lysis buffer, and become colorless again upon successful neutralization. google.com This visual confirmation helps ensure that the lysis and neutralization steps are performed optimally, which is crucial for the subsequent binding of the plasmid DNA to a silica (B1680970) matrix and achieving a high-quality separation. google.comnih.gov

Table 4: List of Chemical Compounds

| Compound Name | Formula / Synonym |

|---|---|

| Phenolphthalein diphosphate pyridine salt | C₂₀H₁₆O₁₀P₂ · C₅H₅N |

| Phenolphthalein bisphosphate pyridine salt | C₂₀H₁₆O₁₀P₂ · C₅H₅N |

| Phenolphthalein | C₂₀H₁₄O₄ |

| Formaldehyde | CH₂O |

| Ethanol | C₂H₅OH |

| Sodium Hydroxide | NaOH |

| Laurdan | 6-dodecanoyl-N,N-dimethyl-2-naphthylamine |

| di-4-ANEPPDHQ | 1-(4-sulfobutyl)-4-{4-[4-(dipentylamino)phenyl]buta-1,3-dienyl}pyridinium |

| Cesium Chloride | CsCl |

| Guanidinium thiocyanate | CH₅N₃·HSCN |

pH Monitoring in Biochemical Assays

This compound serves as an indirect chromogenic substrate for monitoring pH changes in various biochemical assays, particularly those involving enzymatic reactions that lead to a shift in pH. The underlying principle involves the enzymatic cleavage of the phosphate groups from the phenolphthalein diphosphate molecule, which releases phenolphthalein. The subsequent color change of phenolphthalein is dependent on the pH of the solution, providing a visual or spectrophotometric method to track the progress of a reaction. patsnap.comsserc.org.uk

The enzymatic hydrolysis of phenolphthalein diphosphate is catalyzed by phosphatases. sserc.org.uk In this reaction, the colorless phenolphthalein diphosphate is converted to phenolphthalein and two phosphate ions. While the substrate and the immediate products are colorless in acidic and neutral solutions, the released phenolphthalein acts as a pH indicator. sserc.org.uk

The monitoring of pH using this system is typically achieved as an endpoint measurement. After the enzymatic reaction has proceeded for a specific time, the pH of the solution is raised, often by adding a strong base like sodium carbonate. This increase in pH serves two purposes: it stops the enzymatic reaction and, more importantly, it shifts the pH to the alkaline range where phenolphthalein exhibits its characteristic pink to fuchsia color. sserc.org.uk The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the amount of phenolphthalein produced, and thus to the activity of the enzyme.

This method is particularly useful for assays where the enzymatic activity itself causes a change in the pH of the medium. For instance, in the case of a penicillin G acylase-catalyzed reaction, the pH can decrease by about 2.5 units. nih.gov Conversely, a transketolase-catalyzed reaction can result in a pH increase of one unit. nih.gov By using phenolphthalein diphosphate, the extent of these pH shifts can be indirectly quantified.

The relationship between the pH and the color of phenolphthalein is a critical aspect of its use in these assays. The molecule exists in different structural forms depending on the pH, each with a distinct color. patsnap.com This pH-dependent structural flexibility allows for its use as a visual indicator. patsnap.com

Table 1: pH-Dependent Color Changes of Phenolphthalein

| pH Range | Condition | Color |

| < 0 | Strongly Acidic | Orange |

| 0 - 8.2 | Acidic to Neutral/Slightly Basic | Colorless |

| 8.2 - 12.0 | Basic | Pink to Fuchsia |

| > 12.0 | Strongly Basic | Colorless |

This table summarizes the different colors phenolphthalein exhibits at various pH levels, which is the basis for its application in pH monitoring in biochemical assays.

Recent advancements have explored the potential for real-time monitoring of pH-dependent kinetic changes using phenolphthalein and its derivatives. patsnap.com This involves leveraging the rapid response of the indicator to pH fluctuations to dynamically track chemical or biological processes. patsnap.com While direct real-time pH monitoring with phenolphthalein diphosphate is less common than endpoint assays, the principle remains a valuable tool in biochemical research for quantifying enzyme activity that is linked to changes in the hydrogen ion concentration of the assay medium.

Theoretical and Computational Investigations

Spectroscopic Analysis and Structural Elucidation Studies

The structural characterization of phenolphthalein (B1677637) diphosphate (B83284) pyridine (B92270) salt relies on a combination of spectroscopic techniques that elucidate the features of both the phenolphthalein diphosphate anion and the pyridinium (B92312) cation. While a singular comprehensive analysis of the combined salt is not extensively documented, the spectroscopic properties can be inferred from the analysis of its constituent parts, primarily phenolphthalein diphosphate tetrasodium (B8768297) salt and various pyridinium salts. nih.gov

Key structural information for the phenolphthalein diphosphate moiety is derived from its IUPAC name, tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate (B84403), and its chemical formula, C₂₀H₁₂Na₄O₁₀P₂. nih.gov Computational properties for the corresponding tetrasodium salt provide a baseline for understanding the core structure.

Computed Properties of Phenolphthalein Diphosphate Anion (as Tetrasodium Salt)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 566.2 g/mol | PubChem |

| Exact Mass | 565.94964770 Da | PubChem |

| Topological Polar Surface Area | 171 Ų | PubChem |

| Heavy Atom Count | 36 | PubChem |

| Formal Charge | 0 (for the salt) | PubChem |

| Complexity | 708 | PubChem |

This table is interactive. Click on the headers to sort.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry would be essential for the complete elucidation of the pyridine salt.

¹H and ¹³C NMR spectroscopy would confirm the presence of the pyridine ring and the phenolphthalein backbone, with characteristic shifts indicating the quaternization of the pyridine nitrogen.

³¹P NMR would be crucial for confirming the presence and chemical environment of the two phosphate groups.

IR Spectroscopy would show characteristic absorption bands for the phosphate groups (P-O), the lactone carbonyl group (C=O) in the phenolphthalein structure, and the aromatic C-H and C=C bonds of both the phenolphthalein and pyridine components.

Mass Spectrometry would determine the exact mass of the salt and allow for fragmentation analysis to confirm its structure.

Modeling of Enzyme-Substrate Binding Interactions

Phenolphthalein diphosphate serves as a chromogenic substrate for various phosphatases, such as alkaline and acid phosphatases. The enzymatic hydrolysis of the phosphate esters releases phenolphthalein, which develops a distinct color in alkaline conditions, forming the basis of many quantitative enzyme assays. nih.gov

Computational modeling of the enzyme-substrate binding focuses on understanding the induced-fit mechanism by which the enzyme recognizes and orients the substrate for catalysis. nih.gov Studies on enzymes like mevalonate (B85504) diphosphate decarboxylase, which also binds a diphosphate substrate, provide a model for these interactions. nih.gov

The binding process can be summarized in key steps:

Initial Binding : The phenolphthalein diphosphate substrate initially binds to the enzyme's active site. This binding is often modulated by the presence of metal ions, typically Mg²⁺, which are crucial for catalysis. nih.gov

Conformational Change : The initial binding of the substrate induces a significant conformational change in the enzyme. For instance, flexible loops within the active site may close over the substrate, shielding it from the solvent and bringing catalytic residues into the correct position. nih.gov

Catalysis : Key amino acid residues in the active site, such as a conserved lysine, facilitate the phosphoryl transfer. nih.gov This involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of the phosphate group. In the case of phenolphthalein diphosphate, this occurs sequentially for both phosphate groups, likely proceeding through a phenolphthalein monophosphate intermediate. nih.gov

Key Components in a Modeled Enzyme-Substrate Complex

| Component | Role in Interaction | Relevant Example |

|---|---|---|

| Diphosphate Moiety | Chelates essential metal ions (e.g., Mg²⁺); Forms hydrogen bonds with active site residues. | Mevalonate-5-diphosphate (MVAPP) nih.gov |

| Enzyme Active Site | Contains specific amino acid residues (e.g., Lysine, Arginine) that stabilize the phosphate groups and facilitate catalysis. | Enterococcus faecalis MDD nih.gov |

| Metal Ions (Mg²⁺) | Coordinated by the substrate and enzyme to facilitate phosphoryl transfer and stabilize the transition state. | Two Mg²⁺ ions are typically involved in the reaction. nih.gov |

| Substrate's Phenyl Rings | May engage in hydrophobic or van der Waals interactions within the active site, contributing to binding affinity and specificity. | Substrate specificity studies acs.org |

This table is interactive. Click on the headers to sort.

Investigation of Electron Donor-Acceptor Complexation in Salt Formation

The formation of phenolphthalein diphosphate pyridine salt can be understood within the framework of electron donor-acceptor (EDA) theory. In this context, an EDA complex is a ground-state aggregate formed through dipole-dipole interactions between an electron-rich donor and an electron-poor acceptor. beilstein-journals.orgnih.gov

In the formation of this specific salt, the components play distinct roles:

Electron Donor : Pyridine, a nitrogen heterocycle, possesses a lone pair of non-bonding electrons on the nitrogen atom, making it a Lewis base and an effective electron donor. acs.org

Electron Acceptor : The phenolphthalein diphosphate molecule contains acidic protons on its phosphate groups. These protons are the electron-accepting sites.

The formation of the salt is an acid-base reaction where the electron-donating pyridine accepts protons from the phosphate groups of phenolphthalein diphosphate. This proton transfer results in the formation of the pyridinium cation and the phenolphthalein diphosphate anion, which are held together by electrostatic attraction.

Recent research has highlighted that the formation of EDA complexes between electron donors and acceptors can facilitate photochemical reactions, often without the need for an external photocatalyst. acs.orgnih.gov The association of an electron-rich molecule (like pyridine) and an acceptor can create a new molecular entity that absorbs light, leading to electron transfer and the generation of radical species. nih.gov While primarily explored for C-C bond formation, this principle underscores the inherent electronic interaction in the salt. beilstein-journals.orgnih.gov The interaction between pyridine and an acceptor can be strong enough to enable subsequent chemical transformations under mild conditions, such as visible light irradiation. acs.orgnih.gov

Theoretical Frameworks for pH Indicator Behavior

The utility of phenolphthalein diphosphate as a substrate is realized upon enzymatic hydrolysis, which yields phenolphthalein. The behavior of phenolphthalein as a pH indicator is explained by two primary theoretical frameworks that describe the structural changes it undergoes in response to varying pH levels. saudijournals.com

Future Directions and Emerging Research Avenues

Development of Novel Phenolphthalein (B1677637) Diphosphate (B83284) Analogs for Enhanced Research Utility

The development of novel analogs of enzyme substrates is a key avenue for advancing research capabilities. For phosphatase detection, the goal is to create new compounds with superior sensitivity, stability, and detection modalities. While phenolphthalein diphosphate is effective, research into other substrates highlights the potential for improvement.

Future research is focused on creating analogs that offer advantages over the traditional compound. This includes the synthesis of fluorinated phenolphthalein derivatives, which have been shown to alter the compound's pKa and absorption characteristics, potentially leading to indicators with different pH ranges or spectral properties. nih.gov The development of such analogs could provide researchers with a broader toolkit for specific experimental conditions.

The broader field of enzyme substrate development provides a roadmap for this research. For instance, fluorimetric substrates like 4-Methylumbelliferyl Phosphate (B84403) (4-MUP) and quercetin (B1663063) pentaphosphate offer significantly higher sensitivity compared to colorimetric substrates. nih.govtribioscience.com Similarly, chemiluminescent substrates, such as AquaSpark®, provide a brighter signal with low background, allowing for shorter incubation times and improved detection limits in assays like ELISA. youtube.com The principles learned from these compounds can inform the design of novel phenolphthalein-based analogs that might incorporate fluorescent or chemiluminescent properties, thereby enhancing their utility in high-sensitivity applications.

Research findings have demonstrated the value of creating analogs for various biological applications. For example, studies on novel synthetic analogs of other compounds have shown how structural modifications can lead to effective new biological inducers. nih.gov This approach of structural modification and activity testing is directly applicable to developing the next generation of phenolphthalein diphosphate-based substrates for enhanced research utility.

Integration into Automated Analytical Systems for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and life science research, enabling the rapid testing of thousands of compounds. ewadirect.comox.ac.uk The integration of phenolphthalein diphosphate and its future analogs into these automated systems is a significant area of development. The simplicity and robustness of the colorimetric assay make it well-suited for automation. nih.gov

An automated assay using the related compound phenolphthalein monophosphate has already been successfully developed, demonstrating the feasibility of incorporating this substrate class into automated workflows. nih.gov These systems leverage robotic liquid handling and multi-well plates (96, 384, or even 1536 wells) to dramatically increase the speed and reduce the cost of screening. ox.ac.uk The soluble, colored end-product generated from the enzymatic reaction of phenolphthalein diphosphate is easily quantifiable using automated plate readers, making it a practical choice for HTS applications. sigmaaldrich.com

The future in this area involves optimizing assay conditions for miniaturized formats and developing more sensitive substrates to identify true hits more effectively. nih.gov HTS platforms are designed to identify "active hits" from large libraries, which can then be subjected to more detailed secondary screening. ox.ac.uk The use of reliable and cost-effective substrates like phenolphthalein diphosphate is crucial for the initial large-scale screening phase. As HTS technologies evolve, there will be a continuous demand for robust and easily automated enzyme assays, ensuring a role for phenolphthalein-based substrates in future screening campaigns.

Expansion of Applications in Diverse Biotechnological Research Contexts

While phenolphthalein diphosphate is a staple in enzyme immunoassays (ELISA), its applications are expanding into other areas of biotechnology. mdpi.com In ELISAs, it serves as a substrate for alkaline phosphatase (ALP), a common enzyme conjugated to antibodies for signal amplification. sigmaaldrich.comnih.gov This allows for the quantitative detection of antigens or antibodies, a fundamental technique in diagnostics and research. nih.govfrontiersin.org

Beyond immunoassays, a significant application is in microbiology for the identification of phosphatase-producing microorganisms. researchgate.net Agar plates containing phenolphthalein diphosphate can be used to screen bacterial colonies; those producing phosphatase will hydrolyze the substrate, and upon exposure to an alkali, the colonies will turn a distinct pink-red color. exodocientifica.com.br This provides a simple and effective visual screen for identifying specific bacterial strains, such as certain Staphylococcus species. exodocientifica.com.br

Future applications could involve its use in more complex diagnostic systems, such as in the development of biosensors or paper-based microfluidic devices for point-of-care testing. The compound's role as a substrate for phosphatase enzymes, which are widespread in nature, opens up possibilities for its use in environmental monitoring, food safety testing, and studying various cellular processes involving dephosphorylation. saps.org.ukscbt.com For instance, phosphatase activity is a key parameter in studying everything from bone mineralization and liver function to the metabolic processes of germinating seeds. saps.org.ukscbt.comnih.gov

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of phenolphthalein diphosphate is a critical aspect that influences its cost and environmental footprint. Current patented methods describe multi-step processes for producing related salts, such as phenolphthalein diphosphate tetrasodium (B8768297). google.com However, there is a growing emphasis in the chemical and pharmaceutical industries on adopting green chemistry principles to make synthetic processes more sustainable. nih.govmdpi.com

Future research in this area will likely focus on developing more efficient and environmentally friendly synthetic routes. Key principles of green chemistry that could be applied include:

Use of Greener Solvents: Replacing traditional organic solvents with more benign alternatives like water or employing solvent-free reaction conditions. mdpi.com

Catalysis: Utilizing catalysts to enable reactions under milder conditions, improve selectivity, and reduce the need for stoichiometric reagents that generate waste. mdpi.com This could involve biocatalysis, using enzymes to perform specific chemical transformations in a highly efficient and selective manner. iith.ac.in

Atom Economy and Process Intensification: Designing synthetic pathways that maximize the incorporation of starting materials into the final product (high atom economy) and using techniques like one-pot or continuous flow reactions to reduce waste, energy consumption, and reaction time. nih.gov

By applying these green chemistry approaches, the synthesis of phenolphthalein diphosphate pyridine (B92270) salt and its analogs can become more cost-effective and sustainable, aligning with the broader goals of modern chemical manufacturing.

Q & A

How is phenolphthalein diphosphate pyridine salt synthesized, and what are the critical purity considerations for research use?

Basic Answer:

The compound is synthesized by introducing diphosphate groups to phenolphthalein, followed by salt formation with pyridine. Critical purity considerations include verifying stoichiometry (e.g., absence of residual pyridine or unreacted phosphate groups) and crystal water content, which can affect molecular weight calculations. Use techniques like elemental analysis and titration (e.g., phenolphthalein-based titration in pyridine solutions as per USP methods) .

Advanced Considerations:

For high-purity applications, employ nuclear magnetic resonance (NMR) to confirm the absence of byproducts like phosphaamidine salts, which may form during synthesis. Monitor reaction progress via <sup>31</sup>P NMR to track phosphate group incorporation . Pharmacopeial standards (e.g., USP) recommend validating purity using chromatographic methods (HPLC) to detect trace impurities .

What methodological considerations are essential when using this compound in phosphatase activity assays?

Basic Answer:

The compound acts as a colorimetric substrate for phosphatases, which hydrolyze its phosphate groups to release phenolphthalein. Key steps include:

- Preparing a reaction buffer (e.g., acetate buffer pH 3.5 for controlled hydrolysis) .

- Using duplicate samples to account for variability .

- Measuring absorbance at 540–560 nm post-reaction .

Advanced Considerations:

Optimize enzyme kinetics by testing buffer ionic strength and pyridine concentration, as pyridine may inhibit some phosphatases. For high-throughput assays, validate plate-reader compatibility (e.g., avoid bubbles during mixing) and ensure linearity by diluting samples exceeding the standard curve range .

How can researchers address discrepancies in absorbance readings when using this compound?

Methodological Approach:

- Background Subtraction: Account for endogenous phenolphthalein in samples by running parallel controls without the enzyme .

- Dilution Protocols: For signals exceeding the standard curve, dilute samples in assay buffer (e.g., 50% alcohol) and re-measure .

- Buffer Compatibility: Test for interference from divalent cations (e.g., Ca<sup>2+</sup>), which may precipitate phosphate groups, using chelators like EDTA .

Advanced Troubleshooting:

Use HPLC to confirm hydrolysis completeness. Incomplete hydrolysis (e.g., due to enzyme inhibition) can lead to lower phenolphthalein release, skewing absorbance . Validate with a reference standard of free phenolphthalein .

What are the optimal storage conditions for this compound to ensure stability?

Basic Guidelines:

- Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis.

- Reconstitute in anhydrous pyridine or alcohol-based solvents to minimize water-induced degradation .

Advanced Insights:

Long-term stability studies (e.g., accelerated aging at 40°C/75% RH) can predict shelf life. Monitor degradation via thin-layer chromatography (TLC) for free phenolphthalein formation .

How does the pyridine counterion influence the compound’s solubility and reactivity?

Basic Explanation:

Pyridine enhances solubility in organic-aqueous mixtures, critical for assays requiring hydrophobic environments. However, it may alter enzyme activity; test alternative counterions (e.g., sodium salts) for sensitive assays .

Advanced Analysis:

Pyridine’s basicity can shift buffer pH during reactions. Use pH-stat systems to maintain consistency. Spectroscopic studies (e.g., UV-Vis) reveal pyridine’s role in stabilizing the phenolphthalein quinoid form, affecting absorbance maxima .

What advanced techniques validate hydrolysis efficiency in enzymatic reactions?

Methodological Recommendations:

- HPLC-MS: Quantify phenolphthalein and residual substrate simultaneously. Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid .

- Isothermal Titration Calorimetry (ITC): Measure enthalpy changes during hydrolysis to infer enzyme binding efficiency .

How should experimental parameters be adjusted when scaling up assays?

Key Adjustments:

- Mixing Dynamics: Avoid vortexing; use gentle pipetting to prevent foaming .

- Thermal Uniformity: Ensure consistent incubation temperatures across larger reaction volumes (e.g., water baths vs. air incubators) .

- Reagent Batch Consistency: Pre-screen multiple lots of the compound for variability in phosphate group reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.